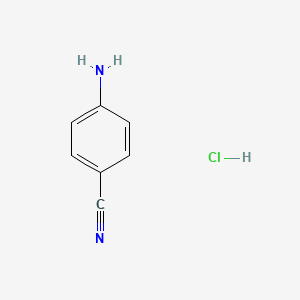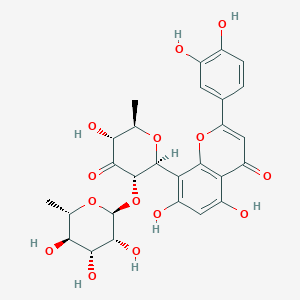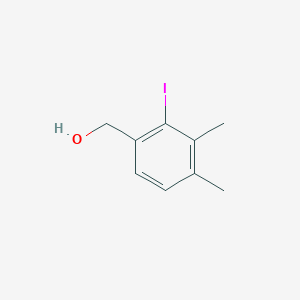
Cardiolipin (E. coli, Disodium Salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cardiolipin (E. coli, Disodium Salt) is a unique anionic phospholipid predominantly found in the inner mitochondrial membrane and bacterial membranes, including Escherichia coli. It plays a crucial role in maintaining the structural integrity and functionality of these membranes. Cardiolipin is essential for various cellular processes, including energy production, apoptosis, and membrane protein function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cardiolipin can be synthesized through a series of enzymatic reactions involving phosphatidylglycerol and cytidine diphosphate-diacylglycerol. The process typically involves the enzyme cardiolipin synthase, which catalyzes the transfer of a phosphatidyl group to phosphatidylglycerol, forming cardiolipin .
Industrial Production Methods: Industrial production of cardiolipin often involves extraction from natural sources, such as bacterial cultures of Escherichia coli. The extraction process includes cell lysis, lipid extraction using organic solvents, and purification through chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Cardiolipin undergoes various chemical reactions, including oxidation, reduction, and acylation. Oxidation of cardiolipin can lead to the formation of reactive oxygen species, which play a role in cellular signaling and apoptosis .
Common Reagents and Conditions:
Oxidation: Typically involves reactive oxygen species or chemical oxidants like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Acylation: Involves the addition of acyl groups using acylating agents like acyl chlorides.
Major Products:
Oxidation: Produces oxidized cardiolipin species.
Reduction: Results in reduced forms of cardiolipin.
Acylation: Forms acylated derivatives of cardiolipin.
Wissenschaftliche Forschungsanwendungen
Cardiolipin (E. coli, Disodium Salt) has a wide range of applications in scientific research:
Wirkmechanismus
Cardiolipin exerts its effects by interacting with membrane proteins and influencing their function. It stabilizes protein complexes involved in mitochondrial respiration and energy production. Cardiolipin’s unique structure allows it to form specific binding sites on proteins, facilitating their proper folding and activity . Additionally, cardiolipin plays a role in apoptosis by interacting with cytochrome c and promoting its release from mitochondria .
Vergleich Mit ähnlichen Verbindungen
Phosphatidylglycerol: Another anionic phospholipid found in bacterial membranes.
Phosphatidylserine: An anionic phospholipid involved in cellular signaling and apoptosis.
Phosphatidylethanolamine: A zwitterionic phospholipid that plays a role in membrane fusion and curvature.
Uniqueness: Cardiolipin is unique due to its dimeric structure, which consists of two phosphatidyl groups linked by a glycerol backbone. This structure allows cardiolipin to form a conical shape, promoting membrane curvature and stability. Its ability to interact specifically with mitochondrial and bacterial membrane proteins sets it apart from other phospholipids .
Eigenschaften
Molekularformel |
C75H140Na2O17P2 |
|---|---|
Molekulargewicht |
1421.8 g/mol |
IUPAC-Name |
disodium;[3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C75H142O17P2.2Na/c1-5-9-13-17-20-23-26-29-30-32-35-38-41-46-52-58-74(79)91-70(63-85-72(77)57-51-45-40-37-34-31-27-24-21-18-14-10-6-2)65-89-93(81,82)87-61-69(76)62-88-94(83,84)90-66-71(64-86-73(78)56-50-44-39-36-33-28-25-22-19-15-11-7-3)92-75(80)59-53-47-42-43-49-55-68-60-67(68)54-48-16-12-8-4;;/h29-30,67-71,76H,5-28,31-66H2,1-4H3,(H,81,82)(H,83,84);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZGXBPVVNHLSVRG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC1CC1CCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


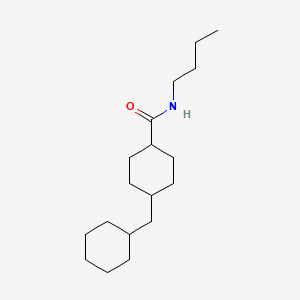


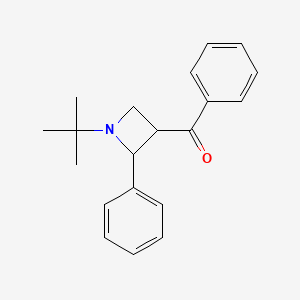


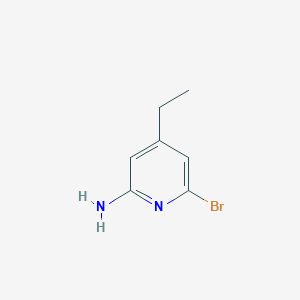
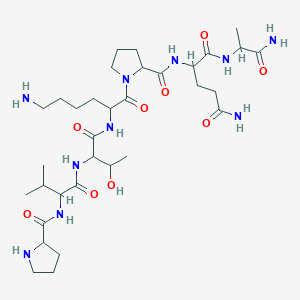
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)

![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
